molecular formula C16H15F2N5O B14775264 rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol

Cat. No.: B14775264
M. Wt: 331.32 g/mol
InChI Key: ZVQLILUCRUIFNH-WVQRXBFSSA-N
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Description

rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol: is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol typically involves multi-step organic reactions. The starting materials are usually commercially available or can be synthesized through known methods. The key steps may include:

    Formation of the triazole ring: This can be achieved through a cyclization reaction involving azides and alkynes.

    Introduction of the difluorophenyl group: This step may involve a halogenation reaction followed by a coupling reaction.

    Formation of the pyrimidinyl group: This can be done through a condensation reaction involving appropriate precursors.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of catalysts, optimized reaction conditions, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyl group.

    Reduction: Reduction reactions may target the triazole ring or other functional groups.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Substitution reagents: Such as halogens, nucleophiles, or electrophiles.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be used to study enzyme interactions, receptor binding, and other biochemical processes. Its triazole ring is known to interact with various biological targets.

Medicine

In medicine, compounds with similar structures are often investigated for their potential as antifungal, antibacterial, or anticancer agents. The presence of the triazole ring and other functional groups can enhance biological activity.

Industry

In industry, this compound may be used in the development of new materials, agrochemicals, or pharmaceuticals. Its diverse reactivity makes it a versatile compound for various applications.

Mechanism of Action

The mechanism of action of rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol would depend on its specific biological target. Generally, triazole derivatives are known to inhibit enzymes or receptors by binding to their active sites. This binding can interfere with the normal function of the enzyme or receptor, leading to the desired biological effect.

Comparison with Similar Compounds

Similar Compounds

    Fluconazole: Another triazole derivative used as an antifungal agent.

    Voriconazole: A triazole antifungal with a similar structure.

    Itraconazole: Another triazole antifungal with a broader spectrum of activity.

Uniqueness

The unique combination of functional groups in rel-(2R,3S)-2-(2,4-Difluorophenyl)-3-(pyrimidin-4-yl)-1-(1H-1,2,4-triazol-1-yl)butan-2-ol may confer specific biological activities or chemical reactivity that distinguishes it from other triazole derivatives. Its difluorophenyl and pyrimidinyl groups may enhance its binding affinity or selectivity for certain biological targets.

Properties

Molecular Formula

C16H15F2N5O

Molecular Weight

331.32 g/mol

IUPAC Name

(2R)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol

InChI

InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11?,16-/m1/s1

InChI Key

ZVQLILUCRUIFNH-WVQRXBFSSA-N

Isomeric SMILES

CC(C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Canonical SMILES

CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O

Origin of Product

United States

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